Myocoril
Description
Myocoril is a therapeutic agent used in the management of coronary artery disease (CAD) and related cardiovascular conditions. This compound has been investigated in multicenter trials for its efficacy in improving myocardial perfusion and reducing angina symptoms . Its mechanism of action is inferred to involve coronary vasodilation and modulation of sympathetic activity, though structural and pharmacokinetic data remain unspecified in the available literature.
Properties
CAS No. |
88803-36-5 |
|---|---|
Molecular Formula |
C15H21N5O18 |
Molecular Weight |
559.35 g/mol |
IUPAC Name |
2-hydroxy-2-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]acetic acid;[3-nitrooxy-2,2-bis(nitrooxymethyl)propyl] nitrate |
InChI |
InChI=1S/C10H13NO6.C5H8N4O12/c1-5-8(13)7(3-12)6(2-11-5)4-17-10(16)9(14)15;10-6(11)18-1-5(2-19-7(12)13,3-20-8(14)15)4-21-9(16)17/h2,10,12-13,16H,3-4H2,1H3,(H,14,15);1-4H2 |
InChI Key |
GNIDUJTWLLFYKT-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C(=C1O)CO)COC(C(=O)O)O.C(C(CO[N+](=O)[O-])(CO[N+](=O)[O-])CO[N+](=O)[O-])O[N+](=O)[O-] |
Canonical SMILES |
CC1=NC=C(C(=C1O)CO)COC(C(=O)O)O.C(C(CO[N+](=O)[O-])(CO[N+](=O)[O-])CO[N+](=O)[O-])O[N+](=O)[O-] |
Synonyms |
mycoril myocoril |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Similarities
| Compound | Structural Class | Primary Mechanism | Key Clinical Indications |
|---|---|---|---|
| This compound | Not reported | Beta-adrenoceptor blockade, vasodilation | Angina, CAD |
| Lidoflazine | Diphenylpiperazine | Calcium channel blockade | Chronic ischemic heart disease |
| Fenalcomine | Benzodiazepine derivative | Coronary vasodilation | Stable angina pectoris |
| Dilazep | Dipyridamole analog | Adenosine reuptake inhibition | Coronary insufficiency |
| Nifedipine | Dihydropyridine | L-type calcium channel blockade | Hypertension, angina |
Key Observations :
- Lidoflazine and Nifedipine share vasodilatory effects but differ in calcium channel subtype specificity. This compound’s beta-blocking action contrasts with these calcium antagonists .
- Fenalcomine chloride and Dilazep enhance coronary blood flow via distinct pathways (vasodilation vs. adenosine modulation), while this compound combines vasodilation with adrenergic inhibition .
Clinical Efficacy and Trial Data
Key Findings :
- This compound demonstrated comparable efficacy to Nifedipine in angina reduction but with fewer reports of reflex tachycardia, likely due to beta-blockade .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
